1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
Brand Name: Vulcanchem
CAS No.: 39979-46-9
VCID: VC7973026
InChI: InChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3
SMILES: CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-

CAS No.: 39979-46-9

Cat. No.: VC7973026

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- - 39979-46-9

Specification

CAS No. 39979-46-9
Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3
Standard InChI Key XQCDLHVXAXBMGW-UHFFFAOYSA-N
SMILES CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O
Canonical SMILES CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound has the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol . Its IUPAC name, 1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione, reflects a bis-pyrrole-2,5-dione core linked by a 2,2,4-trimethylhexane chain .

Structural Features

  • Core Structure: Two maleimide (1H-pyrrole-2,5-dione) rings connected via a branched hexane spacer.

  • Stereochemistry: The hexanediyl chain contains three methyl groups at positions 2, 2, and 4, introducing steric hindrance and influencing reactivity .

  • Crystallography: X-ray studies of analogous compounds reveal planar maleimide rings with dihedral angles <10° between rings and substituents .

Table 1: Physical Properties

PropertyValueSource
Melting Point95°C
Density1.216 g/cm³
Boiling Point476.5°C (predicted)
SolubilityInsoluble in water; soluble in acetone, DMF

Synthesis and Manufacturing

Industrial Synthesis

The compound is synthesized via a two-step process:

  • Condensation: 2,2,4-Trimethylhexamethylenediamine reacts with maleic anhydride in chloroform to form a bismaleamic acid intermediate .

  • Cyclization: The intermediate is treated with acetic anhydride and triethylamine at 100°C, yielding the final bismaleimide .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

  • Isomer Control: The product is a 50:50 isomer mixture due to the hexanediamine starting material .

Chemical Reactivity and Stability

Key Reactions

  • Polymerization: Undergoes thermal polymerization at 220–250°C to form infusible, insoluble polymers with high mechanical strength .

  • Cross-Linking: Reacts with dienes (e.g., furfuryl methacrylate) via Diels-Alder reactions, enabling reversible network formation in smart materials .

  • Nucleophilic Substitution: Maleimide rings react with thiols and amines, facilitating bioconjugation in drug delivery systems .

Stability Profile

  • Thermal Decomposition: Begins at 300°C, with a char yield >40% at 800°C in nitrogen .

  • Hydrolytic Resistance: Stable in aqueous media at neutral pH but degrades under acidic/basic conditions .

Industrial and Material Science Applications

Polymer Chemistry

  • Elastomer Cross-Linking: Used as a co-agent in peroxide-cured rubbers to enhance tensile strength and heat resistance .

  • Thermoset Composites: Incorporated into benzoxazine resins to modulate phase separation and improve fracture toughness .

Table 2: Performance in Polymer Blends

Polymer MatrixProperty EnhancementReference
Benzoxazine-TBMIBi-continuous morphology
Plant Oil-Based PolymersIncreased cross-link density

Advanced Materials

  • Self-Healing Systems: Reversible Diels-Alder adducts enable temperature-responsive fluorescence in smart coatings .

  • Adhesives: Bismaleimide-epoxy hybrids exhibit superior lap shear strength (≥18 MPa) at elevated temperatures .

Comparative Analysis with Related Compounds

Table 3: Structural Analogues

CompoundKey DifferenceApplication
N,N′-m-Phenylene bismaleimideAromatic linkerHigh-temperature adhesives
Bisphenol A bismaleimidePhenolic coreAerospace composites

Future Research Directions

  • Drug Delivery: Exploit maleimide-thiol reactivity for targeted anticancer conjugates.

  • 3D Printing: Develop photopolymerizable resins using bismaleimide-anthracene Diels-Alder adducts.

  • Toxicity Mitigation: Structure-activity studies to reduce allergenic potential.

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